4-Bromopyrazolidine-1,2-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 4-Bromopyrazolidine-1,2-dicarbaldehyde and its derivatives involves several organic reactions. One method includes organocatalytic sequential α-amination and Corey-Chaykovsky reaction of aldehydes, leading to the high yield synthesis of 4-hydroxypyrazolidine derivatives with excellent enantio- and diastereoselectivities (Kumar, Venkataramasubramanian, & Sudalai, 2012). Another notable synthesis approach is the novel synthesis of 2-amino-1H-imidazol-4-carbaldehyde derivatives through the reaction of tert-butoxycarbonylguanidine with 3-bromo-1,1-dimethoxypropan-2-one, proving the usefulness of these derivatives as building blocks for synthesizing 2-aminoimidazole alkaloids (Ando & Terashima, 2010).
Molecular Structure Analysis
The molecular structure of compounds related to 4-Bromopyrazolidine-1,2-dicarbaldehyde, such as (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide (4BDBH), has been investigated through single crystal XRD. This reveals that 4BDBH crystallizes in the monoclinic system with space group P21/c, stabilized by a combination of intramolecular and intermolecular hydrogen bonds, and other interactions (Arunagiri, Anitha, Subashini, & Selvakumar, 2018).
Chemical Reactions and Properties
4-Bromopyrazolidine-1,2-dicarbaldehyde participates in various chemical reactions, including the one-pot acid-promoted synthesis of 6-aminopyrazolopyrimidines, demonstrating the versatility of pyrazolidine derivatives in synthesizing heterocyclic compounds (Tseng, Tsai, Li, & Wong, 2019). Additionally, the catalytic asymmetric synthesis of 4-nitropyrazolidines illustrates access to optically active triamines, showcasing the potential of 4-Bromopyrazolidine-1,2-dicarbaldehyde derivatives in asymmetric synthesis (Lykke, Carlsen, Rambo, & Jørgensen, 2014).
Physical Properties Analysis
The physical properties of 4-Bromopyrazolidine-1,2-dicarbaldehyde derivatives are deeply influenced by their molecular structure. For instance, the crystal structures of two 4-bromopyrazole derivatives highlight the importance of N-H…N intermolecular hydrogen bonds in forming a three-dimensional network, affecting their solubility, melting point, and other physical properties (Foces-Foces, Llamas-Saiz, & Elguero, 1999).
Scientific Research Applications
Environmental Impact and Detection
- Studies on brominated flame retardants (BFRs) highlight the environmental occurrence, potential risks, and analytical challenges of detecting such compounds. The research calls for more comprehensive monitoring and improved analytical methods to assess the impact of novel BFRs in various environments, indicating the importance of understanding the behavior of brominated compounds like 4-Bromopyrazolidine-1,2-dicarbaldehyde in environmental matrices (Zuiderveen, Slootweg, & de Boer, 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-bromopyrazolidine-1,2-dicarbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2O2/c6-5-1-7(3-9)8(2-5)4-10/h3-5H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIXOFPRKPPCBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(N1C=O)C=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363221 |
Source
|
Record name | 4-bromopyrazolidine-1,2-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromopyrazolidine-1,2-dicarbaldehyde | |
CAS RN |
162887-23-2 |
Source
|
Record name | 4-bromopyrazolidine-1,2-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.